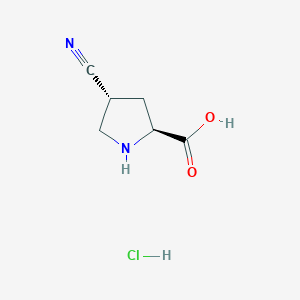
(2s,4r)-4-Cyanopyrrolidine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2s,4r)-4-Cyanopyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both a cyano group and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2s,4r)-4-Cyanopyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with commercially available (2s,4r)-4-hydroxypyrrolidine-2-carboxylic acid.
Cyanation: The hydroxyl group is converted to a cyano group using reagents such as cyanogen bromide or sodium cyanide under basic conditions.
Hydrochloride Formation: The resulting (2s,4r)-4-cyanopyrrolidine-2-carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification: Techniques such as crystallization, recrystallization, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2s,4r)-4-Cyanopyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, sodium methoxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyrrolidine derivatives.
Reduction: Formation of (2s,4r)-4-aminopyrrolidine-2-carboxylic acid.
Hydrolysis: Formation of (2s,4r)-4-carboxypyrrolidine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
(2s,4r)-4-Cyanopyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a precursor for agrochemicals.
Mecanismo De Acción
The mechanism of action of (2s,4r)-4-Cyanopyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2s,4r)-4-Hydroxypyrrolidine-2-carboxylic acid
- (2s,4r)-4-Aminopyrrolidine-2-carboxylic acid
- (2s,4r)-4-Benzylpyrrolidine-2-carboxylic acid
Uniqueness
(2s,4r)-4-Cyanopyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the cyano group, which imparts distinct reactivity and interaction capabilities compared to its hydroxyl, amino, and benzyl analogs. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C6H9ClN2O2 |
|---|---|
Peso molecular |
176.60 g/mol |
Nombre IUPAC |
(2S,4R)-4-cyanopyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H8N2O2.ClH/c7-2-4-1-5(6(9)10)8-3-4;/h4-5,8H,1,3H2,(H,9,10);1H/t4-,5-;/m0./s1 |
Clave InChI |
VAEBJHVXZKUAGF-FHAQVOQBSA-N |
SMILES isomérico |
C1[C@H](CN[C@@H]1C(=O)O)C#N.Cl |
SMILES canónico |
C1C(CNC1C(=O)O)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12823969.png)

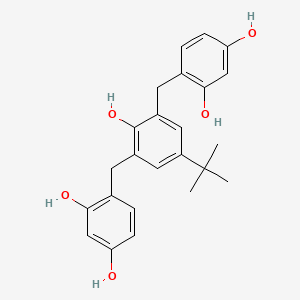
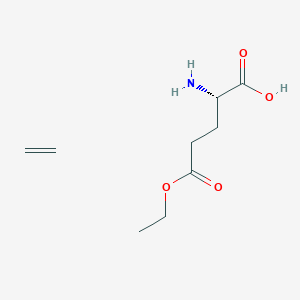
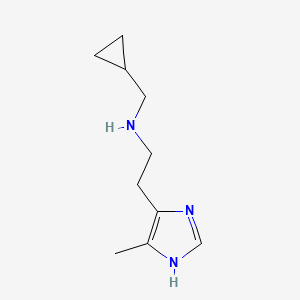
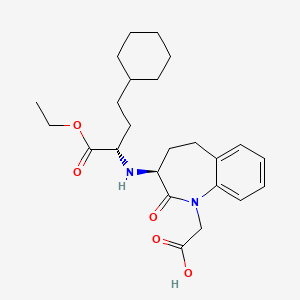
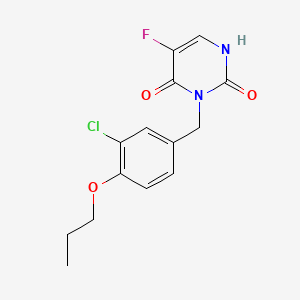
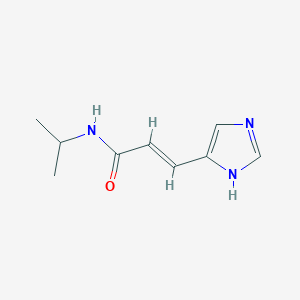

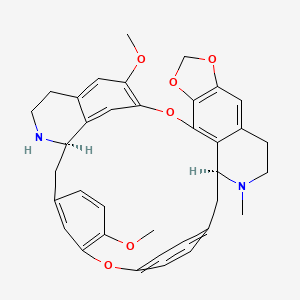
![2-Hydroxy-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12824024.png)
![[(2S,3S,4S,5S)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12824032.png)

![7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12824040.png)
